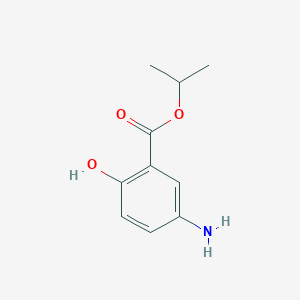
Mesalazine Isopropyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mesalazine Isopropyl Ester is a derivative of mesalazine, also known as 5-aminosalicylic acid. Mesalazine is widely used in the treatment of inflammatory bowel diseases such as ulcerative colitis and Crohn’s disease. The esterification of mesalazine with isopropyl alcohol results in this compound, which may have distinct pharmacological properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mesalazine Isopropyl Ester typically involves the esterification of mesalazine with isopropyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid or hydrochloric acid, while basic catalysts may include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product. The esterification process is followed by purification steps such as distillation or recrystallization to obtain the pure ester.
Analyse Des Réactions Chimiques
Types of Reactions
Mesalazine Isopropyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to mesalazine and isopropyl alcohol in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Mesalazine and isopropyl alcohol.
Oxidation: Quinone derivatives.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating inflammatory bowel diseases and other inflammatory conditions.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
The mechanism of action of Mesalazine Isopropyl Ester is believed to be similar to that of mesalazine. It may involve the inhibition of the synthesis of prostaglandins and leukotrienes, which are mediators of inflammation. The compound may also modulate the inflammatory response by affecting the cyclooxygenase and lipoxygenase pathways. Additionally, it may act as an antioxidant, scavenging reactive oxygen species and reducing oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Mesalazine: The parent compound, widely used in the treatment of inflammatory bowel diseases.
Sulfasalazine: A prodrug that is metabolized to mesalazine in the colon.
Olsalazine: A dimer of mesalazine that is also used to treat inflammatory bowel diseases.
Uniqueness
Mesalazine Isopropyl Ester may offer unique advantages over its parent compound and similar drugs, such as improved pharmacokinetic properties, enhanced stability, and potentially reduced side effects. Its ester form may allow for better absorption and bioavailability, making it a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
propan-2-yl 5-amino-2-hydroxybenzoate |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,11H2,1-2H3 |
Clé InChI |
QQSWKDRPBHPAAL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=C(C=CC(=C1)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


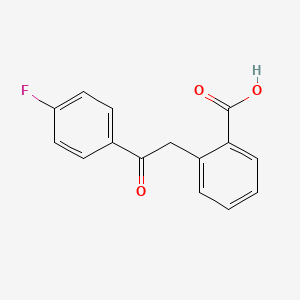
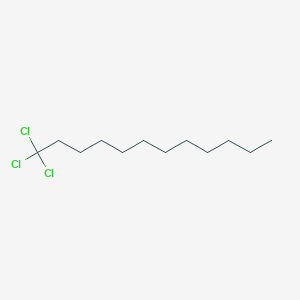
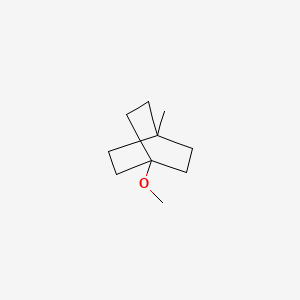
![copper;(2S)-6-amino-2-[[(2S)-2-[(2S)-2-azanidylpropanoyl]azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate;hydrochloride](/img/structure/B13416031.png)
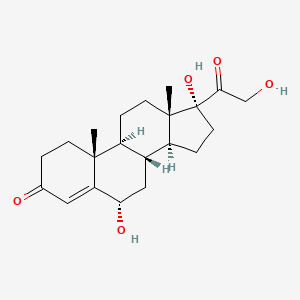
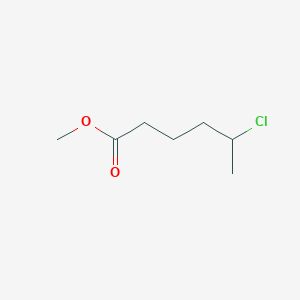
![[2-[(6S,8S,9S,10R,11R,12R,13S,14S,16R,17S)-6,12-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] pentanoate](/img/structure/B13416050.png)
![2-[4-(4-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B13416056.png)
![Methyl [[1-[4-[[(4-Fluorobenzyl)amino]carbonyl]-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidin-2-yl]-1-methylethyl]amino](oxo)acetate](/img/structure/B13416067.png)
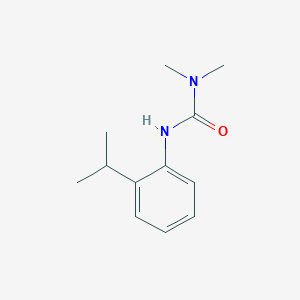
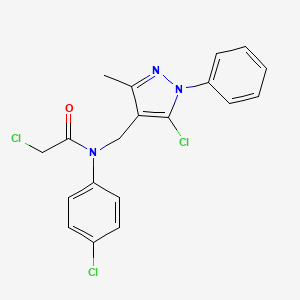
![(1R,3S)-3-[(Z)-2-chloro-2-fluoroethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride](/img/structure/B13416092.png)
![(3S,5S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B13416093.png)
amino]-N-(2-hydroxyethyl)-N,N-dimethyl-, inner salt](/img/structure/B13416097.png)
